alpha-Muricholate

Description

Context of Bile Acids as Signaling Molecules and Regulators

Historically recognized for their detergent-like properties in aiding the digestion and absorption of dietary fats and fat-soluble vitamins, bile acids are now understood to be far more than simple digestive surfactants. wikipedia.orghmdb.ca Over the past two decades, research has unveiled their critical role as potent signaling molecules that function as systemic metabolic regulators. avantiresearch.commdpi.com These cholesterol-derived molecules circulate through the liver, bile ducts, intestine, and portal vein in the enterohepatic circulation, acting as a dynamic signaling network that communicates the nutritional status between the gut and the liver. avantiresearch.com

Distinctive Nature of Alpha-Muricholate within the Bile Acidome

Within the diverse pool of bile acids, known as the bile acidome, alpha-muricholic acid (α-MCA) holds a unique position, primarily due to its species-specific prevalence and distinct receptor activity. α-MCA is a primary bile acid predominantly found in mice and rats, where it is one of the most abundant bile acids, alongside cholic acid and beta-muricholic acid. wikipedia.orgmedchemexpress.com In contrast, it is not produced in significant amounts in humans, marking a key difference in bile acid metabolism between species. nih.gov

The synthesis of α-MCA in rodents involves the 6β-hydroxylation of chenodeoxycholic acid (CDCA), a reaction catalyzed by the enzyme cytochrome P450 Cyp2c70. wikipedia.org This structural feature—the presence of a hydroxyl group at the 6β-position—distinguishes it from the major human primary bile acids, cholic acid and CDCA. wikipedia.org

Table 1: Receptor Interaction Profile of this compound Conjugate

| Compound Name | Receptor | Activity | IC₅₀ Value |

| Tauro-α-muricholic acid (T-α-MCA) | Farnesoid X Receptor (FXR) | Antagonist | 28 µM medchemexpress.com |

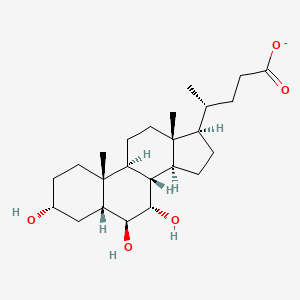

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H39O5- |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 |

InChI Key |

DKPMWHFRUGMUKF-GDYCBZMLSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Alpha Muricholate

Primary Synthesis in Rodents

The formation of alpha-muricholate (α-MCA) is a key feature of bile acid metabolism in mice and rats. mtoz-biolabs.comlipidmaps.orgnih.gov Unlike humans, where chenodeoxycholic acid is a final primary bile acid, rodents possess a specific enzymatic pathway to further metabolize it. childrensmercy.orgcapes.gov.bre-dmj.org

Precursor Substrate: Chenodeoxycholic Acid (CDCA)

The immediate precursor for the synthesis of α-muricholic acid is chenodeoxycholic acid (CDCA). uniprot.orgwikipedia.orgebi.ac.uk In the liver of mice, CDCA, a primary bile acid synthesized from cholesterol, does not accumulate to high levels as it is efficiently converted into muricholic acids. childrensmercy.orgcaymanchem.comnih.gov This conversion is a distinguishing characteristic of rodent bile acid metabolism. nih.gov Studies in germ-free rats have shown that when CDCA is administered, a significant portion (60-70%) is transformed into alpha- and beta-muricholic acid. nih.gov The generation of CDCA itself occurs through two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway, both originating from cholesterol. researchgate.netnih.gov

Enzymatic Conversions

The transformation of CDCA into α-muricholic acid is catalyzed by specific enzymes in the liver. This process involves hydroxylation at a key position on the steroid nucleus, which alters the properties of the bile acid.

The key enzyme responsible for the synthesis of muricholic acids in mice is a cytochrome P450 enzyme identified as Cyp2c70. uniprot.orgwikipedia.orgportlandpress.com This enzyme catalyzes the 6β-hydroxylation of CDCA to form α-muricholic acid. childrensmercy.orguniprot.orgnih.gov The identification of Cyp2c70 was a significant step in understanding the species-specific differences in bile acid composition between mice and humans. portlandpress.comresearchgate.net Genetic knockout of the Cyp2c70 gene in mice results in the near-complete abolition of muricholic acid formation and a corresponding accumulation of its precursor, CDCA, leading to a more human-like bile acid profile. childrensmercy.orgportlandpress.com

The enzymatic function of Cyp2c70 is that of a sterol 6β-hydroxylase. e-dmj.orgnih.govresearchgate.net This enzyme specifically introduces a hydroxyl group at the 6-beta position of the steroid core of CDCA. e-dmj.orguniprot.org This hydroxylation reaction is what defines the conversion to α-muricholic acid (3α, 6β, 7α-trihydroxy-5β-cholan-24-oic acid). nih.govchemicalbook.comresearchgate.net The high activity of this 6β-hydroxylase in rodents explains why muricholic acids are the dominant primary bile acids in their bile acid pool, in contrast to humans. e-dmj.orgnih.gov

Sterol 6β-hydroxylase

Conjugation Pathways

Before being secreted into bile, primary bile acids, including α-muricholic acid, undergo a process called conjugation in the liver. wikipedia.orgebi.ac.uk This process involves the attachment of an amino acid, which increases the water solubility of the bile acid. The primary amino acids used for conjugation are taurine (B1682933) and glycine (B1666218). wikipedia.orgebi.ac.ukcaymanchem.com In mice, α-muricholic acid is predominantly conjugated with taurine, forming tauro-alpha-muricholic acid (T-α-MCA). wikipedia.orgebi.ac.uknih.govnih.gov Glycine-conjugated forms also exist. wikipedia.orgebi.ac.uk This conjugation step is crucial for the efficient transport and function of bile acids in the enterohepatic circulation. Tauro-alpha-muricholic acid is a known antagonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid synthesis. wikipedia.orgisotope.commedchemexpress.com

Interactive Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Gene | Function | Pathway Step |

| Cytochrome P450 2C70 | Cyp2c70 | Sterol 6β-hydroxylase; converts CDCA to α-muricholic acid. e-dmj.orguniprot.orgwikipedia.org | Direct synthesis of α-MCA |

| Oxysterol 7α-hydroxylase | CYP7B1 | Catalyzes 7α-hydroxylation of oxysterols. nih.govdiff.org | Alternative pathway synthesis of precursor (CDCA) |

| Sterol 27-hydroxylase | CYP27A1 | Initiates the alternative pathway by hydroxylating cholesterol. nih.govdiff.org | Alternative pathway synthesis of precursor (CDCA) |

Table 2: Precursors and Products in the this compound Pathway

| Compound | Class | Role | Resulting Product |

| Cholesterol | Sterol | Ultimate precursor for all bile acids. researchgate.netdiff.org | Chenodeoxycholic acid (via multiple steps) |

| Chenodeoxycholic acid (CDCA) | Primary Bile Acid | Direct precursor for α-muricholic acid. uniprot.orgwikipedia.org | Alpha-muricholic acid |

| Alpha-muricholic acid | Primary Bile Acid | Synthesized in rodent liver. mtoz-biolabs.comlipidmaps.org | Tauro-alpha-muricholic acid (after conjugation) |

Taurine Conjugation

In mice, the predominant form of conjugation for bile acids, including this compound, is with the amino acid taurine. wikipedia.orgresearchgate.net This process results in the formation of tauro-α-muricholic acid (T-α-MCA). glsciences.commedchemexpress.com The preference for taurine conjugation in rodents is a notable species-specific difference compared to humans, where glycine conjugation is more prevalent. nih.govresearchgate.net The resulting taurine-conjugated bile acids are then secreted into the bile. researchgate.net Studies have shown that tauro-conjugated muricholic acids, such as T-α-MCA, can act as antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. mdpi.comnih.gov

Glycine Conjugation

While less common than taurine conjugation in mice, this compound can also be conjugated with glycine to form glyco-α-muricholic acid. wikipedia.orghmdb.caavantiresearch.com This reaction also takes place in the liver. avantiresearch.com Glycine-conjugated forms of α-muricholic acid have been detected in biological samples, although typically at lower concentrations than their taurine-conjugated counterparts. glsciences.comhmdb.ca

Conversion to Other Muricholic Acids

Once secreted into the intestine, this compound is subject to further transformations, primarily mediated by the gut microbiota. These conversions lead to the formation of other muricholic acid isomers and secondary bile acids.

Isomerization to Beta-Muricholic Acid

Alpha-muricholic acid can be isomerized to its epimer, beta-muricholic acid (β-MCA). mdpi.com This transformation involves a change in the orientation of the hydroxyl group at the 7-position from the α- to the β-position. wikipedia.org In mouse liver, most CDCA is rapidly metabolized to both α-muricholic acid and its 7β-epimer, β-muricholic acid. nih.gov

Gut Microbiota-Mediated Transformations to Secondary Muricholic Acids

The gut microbiome plays a crucial role in the biotransformation of primary bile acids into a diverse array of secondary bile acids. jnmjournal.orgfrontiersin.orgnih.gov These microbial enzymatic reactions include deconjugation, dehydroxylation, oxidation, and epimerization. frontiersin.orgnih.gov

Alpha-muricholic acid can be converted to omega-muricholic acid (ω-MCA) by the action of intestinal bacteria. frontiersin.orgresearchgate.net This transformation involves the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group. More specifically, research has shown that ω-MCA is formed from β-muricholic acid through a two-step process involving different bacterial species. First, the 6β-hydroxyl group of β-MCA is oxidized to a 6-oxo group by bacteria such as Eubacterium lentum. Subsequently, this intermediate is reduced by other bacteria to a 6α-hydroxyl group, yielding ω-MCA. nih.gov Therefore, the pathway from α-MCA to ω-MCA likely proceeds via the intermediate formation of β-MCA.

The gut microbiota can also mediate the conversion of muricholic acids to hyocholic acid (HCA), also known as γ-muricholic acid. wikipedia.orgthe-innovation.org Hyocholic acid is characterized by having hydroxyl groups at the 3α, 6α, and 7α positions. wikipedia.org The transformation from α-muricholic acid (3α, 6β, 7α) to hyocholic acid involves the epimerization of the 6β-hydroxyl group to a 6α-hydroxyl group. nih.gov This conversion has been demonstrated in the context of gut bacterial activity. researchgate.net

Hyodeoxycholic Acid (HDCA) Formation

Hyodeoxycholic acid (HDCA) is a secondary bile acid, meaning it is formed in the intestine through the metabolic activity of the gut microbiota on primary bile acids synthesized by the host. caymanchem.comsigmaaldrich.com The formation of HDCA is a multi-step process involving enzymatic reactions such as deconjugation, dehydroxylation, and epimerization, primarily acting on muricholic acids and hyocholic acid. nih.govnih.gov

The key precursors for HDCA formation are the muricholic acids (α-muricholic acid, β-muricholic acid, and ω-muricholic acid) and hyocholic acid. nih.govnih.gov In rodents, chenodeoxycholic acid is converted to α-muricholic acid and β-muricholic acid in the liver. researchgate.net These primary bile acids are then conjugated, typically with taurine, before being secreted into the intestine. researchgate.net

In the intestinal lumen, the gut microbiota initiate the conversion process. The initial and necessary step is the deconjugation of the conjugated primary bile acids by bacterial bile salt hydrolases (BSH). nih.govcancerbiomed.org This releases the unconjugated bile acid, making it accessible for further microbial enzymatic modification.

A significant pathway for HDCA formation involves the 7-dehydroxylation and 6-epimerization of muricholic acids. nih.govnih.gov Research has identified a specific gram-positive rod from the rat intestinal microflora, termed HDCA-1, which is capable of these transformations. nih.govnih.gov This bacterium can convert α-muricholic acid (3α,6β,7α-trihydroxy), β-muricholic acid (3α,6β,7β-trihydroxy), and ω-muricholic acid (3α,6α,7β-trihydroxy) directly into HDCA (3α,6α-dihydroxy). nih.govnih.gov The process involves the removal of the hydroxyl group at the C-7 position and the epimerization of the 6β-hydroxyl group to a 6α-hydroxyl group. nih.govnih.gov

Similarly, hyocholic acid (3α,6α,7α-trihydroxy) can also be converted to HDCA through 7α-dehydroxylation by gut bacteria. nih.govnih.gov The transformation of β-muricholic acid to HDCA by strain HDCA-1 has been shown to proceed through the transient formation of 3α,6α-dihydroxy-7-oxo-5β-cholanoic acid. nih.gov

Another proposed, though less direct, pathway suggests that lithocholic acid can be converted to HDCA. nih.gov This would involve hepatic 6α-hydroxylation of lithocholic acid to form a 3α,6β-dihydroxy bile acid, followed by bacterial oxidation to a 3α-hydroxy, 6-keto bile acid, and subsequent reduction to HDCA. nih.gov

The table below summarizes the key microbial transformations leading to the formation of Hyodeoxycholic Acid.

| Precursor Bile Acid | Key Microbial Transformation(s) | Resulting Product | Key Microorganism(s) (if identified) |

| α-Muricholic Acid | 7α-dehydroxylation and 6β-epimerization | Hyodeoxycholic Acid | Unidentified gram-positive rod (HDCA-1) |

| β-Muricholic Acid | 7β-dehydroxylation and 6β-epimerization | Hyodeoxycholic Acid | Unidentified gram-positive rod (HDCA-1) |

| ω-Muricholic Acid | 7β-dehydroxylation | Hyodeoxycholic Acid | Unidentified gram-positive rod (HDCA-1) |

| Hyocholic Acid | 7α-dehydroxylation | Hyodeoxycholic Acid | Intestinal Microflora |

| Lithocholic Acid | 6α-hydroxylation (hepatic), then oxidation and reduction (bacterial) | Hyodeoxycholic Acid | Intestinal Microflora |

Enterohepatic Circulation and Alpha Muricholate Homeostasis

Mechanisms of Intestinal Absorption and Hepatic Reabsorption

The reabsorption of bile acids from the intestinal lumen and their subsequent uptake by the liver are complex processes involving several key transport proteins. These transporters ensure the efficient recovery of bile acids, including α-MCA, thus maintaining the bile acid pool. nih.govjst.go.jp

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the active uptake of conjugated bile acids from the lumen of the terminal ileum into enterocytes. nih.govmdpi.comjst.go.jp This process is a critical step in the enterohepatic circulation. frontiersin.org The expression and activity of ASBT are tightly regulated to maintain bile acid homeostasis. mdpi.com For instance, hydrophilic bile acids have been shown to increase the expression of ASBT. nih.gov Inhibition of ASBT leads to increased fecal excretion of bile acids, including α-MCA, which in turn stimulates hepatic bile acid synthesis. frontiersin.org

Once inside the enterocytes, bile acids are transported across the basolateral membrane into the portal circulation by the Organic Solute Transporter alpha and beta heterodimer (OSTα/β). nih.govnih.govnih.gov This transporter is essential for the efflux of bile acids from intestinal cells. nih.govmdpi.com The expression of OSTα/β is regulated by bile acids themselves, primarily through the farnesoid X receptor (FXR). nih.govnih.gov OSTα/β is capable of transporting a wide range of bile acids, including conjugated forms. nih.govresearchgate.net

After returning to the liver via the portal vein, bile acids are efficiently taken up by hepatocytes. mdpi.comjst.go.jp The Sodium-Taurocholate Co-transporting Polypeptide (NTCP), or SLC10A1, is the major bile acid uptake transporter located on the sinusoidal membrane of hepatocytes, responsible for clearing conjugated bile acids from the portal blood. jst.go.jpnih.gov It is estimated that NTCP is responsible for over 80% of the hepatic uptake of conjugated bile acids. nih.gov Inhibition of NTCP can lead to increased systemic levels of bile acids, including tauro-alpha-muricholic acid. nih.gov

Organic Solute Transporters (OSTα/β)

Regulation of Bile Acid Pool Homeostasis involving Alpha-Muricholate

The body maintains a stable size and composition of the bile acid pool through a complex network of feedback and feedforward regulatory mechanisms. nih.gov Alpha-muricholic acid and its conjugated forms, particularly tauro-alpha-muricholic acid (Tα-MCA), play a significant role in this regulation, especially in rodents where they are primary bile acids. abdominalkey.comwikipedia.orgresearchgate.net

One of the key regulators of bile acid synthesis is the farnesoid X receptor (FXR). nih.govresearchgate.net While many bile acids are FXR agonists, Tα-MCA has been identified as a potent FXR antagonist. researchgate.netwikipedia.org By antagonizing FXR in the intestine, Tα-MCA can influence the expression of fibroblast growth factor 15 (FGF15; the mouse ortholog of human FGF19). mdpi.comresearchgate.net Reduced FXR activation in the ileum leads to decreased FGF15 production. researchgate.net FGF15 normally travels to the liver and represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. abdominalkey.come-dmj.org Therefore, by antagonizing intestinal FXR, Tα-MCA can lead to an increase in bile acid synthesis. researchgate.nete-dmj.org This interplay highlights the crucial role of α-MCA in modulating the signaling pathways that govern bile acid homeostasis.

The gut microbiota also influences bile acid composition and signaling. mdpi.com Changes in the gut microbial population can alter the levels of different bile acids, including FXR antagonists like Tα-MCA, thereby affecting host metabolism. mdpi.com

Molecular Mechanisms of Alpha Muricholate Biological Actions

Regulation of Bile Acid Synthesis Enzymes

Alpha-muricholate's receptor interactions translate into direct effects on the enzymes responsible for bile acid production. Its primary influence is on the rate-limiting step of the classical bile acid synthesis pathway.

The primary mechanism by which this compound regulates bile acid synthesis is through its influence on the expression of Cholesterol 7α-hydroxylase (CYP7A1). CYP7A1 is the first and rate-limiting enzyme in the classic pathway that converts cholesterol into primary bile acids. mdpi.com Its expression is tightly regulated, primarily through the intestinal FXR-FGF15 signaling axis. biorxiv.org

As described previously, the antagonism of intestinal FXR by tauro-alpha-muricholate leads to a reduction in FGF15 signaling to the liver. nih.gov Since FGF15 is a potent suppressor of the CYP7A1 gene, this reduction in the inhibitory FGF15 signal results in an upregulation of CYP7A1 gene expression and enzyme activity in hepatocytes. biorxiv.org This effect has been described as a potent positive feedback mechanism, where the presence of an FXR antagonist like TαMCA ultimately stimulates the machinery for its own synthesis. karger.com

| Molecule | Receptor/Enzyme | Interaction Type | Downstream Effect |

|---|---|---|---|

| Tauro-alpha-Muricholate | Farnesoid X Receptor (FXR) | Antagonism | Decreased intestinal FGF15 expression |

| This compound | G Protein-Coupled Bile Acid Receptor 1 (TGR5) | Indirect Relationship / Not a potent direct ligand | TGR5 signaling influences the overall bile acid pool composition, including muricholic acid levels. |

| This compound (via FXR/FGF15) | Cholesterol 7α-Hydroxylase (CYP7A1) | Upregulation of Expression | Increased bile acid synthesis from cholesterol |

Interplay with Other Bile Acid Synthesis Regulatory Mechanisms (e.g., FGF15/19, SHP pathway)

Alpha-muricholic acid (α-MCA), particularly in its taurine-conjugated form (TαMCA), plays a significant role in the regulation of bile acid synthesis by acting as a potent antagonist of the Farnesoid X Receptor (FXR). wikipedia.orgcaymanchem.comnih.gov FXR is a nuclear receptor that serves as a primary sensor for bile acids. In a classic negative feedback loop, high concentrations of bile acids in the ileum activate FXR, which in turn induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans). frontiersin.orgnih.govjst.go.jp FGF15 then travels through the portal vein to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. frontiersin.orgnih.gov This binding event triggers a signaling cascade that suppresses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the primary bile acid synthesis pathway, cholesterol 7α-hydroxylase. nih.govjst.go.jp

In the liver, FXR activation also induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. frontiersin.orgjst.go.jp SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcription factor for CYP7A1 and CYP8B1. nih.govjst.go.jp The antagonistic action of α-MCA on hepatic FXR would also be expected to reduce SHP expression, further contributing to the upregulation of bile acid synthesis. nih.govmdpi.com Studies in cholesterol-fed mice have shown that increased levels of hydrophilic muricholic acids lead to reduced FXR signaling, which consequently promotes the elimination of cholesterol and newly synthesized bile acids. nih.gov

| Molecule | Role in Pathway | Effect of this compound | Reference(s) |

| FXR | Primary bile acid sensor; nuclear receptor. | Antagonized/Inhibited | caymanchem.comnih.govmdpi.com |

| FGF15 | Ileal hormone that suppresses bile acid synthesis in the liver. | Expression is suppressed (due to FXR antagonism). | nih.govjst.go.jp |

| SHP | Hepatic nuclear receptor that inhibits CYP7A1 gene expression. | Expression is suppressed (due to FXR antagonism). | nih.govmdpi.com |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis. | Expression is increased/de-repressed. | nih.govjst.go.jp |

Role in Lipid Metabolism Regulation (Mechanistic)

Impact on Cholesterol Absorption

Alpha-muricholic acid significantly influences cholesterol metabolism, primarily by inhibiting its absorption from the intestine. nih.govphysiology.org The principal mechanism behind this effect is related to the high hydrophilicity of α-MCA compared to other bile acids like cholic acid or deoxycholic acid. nih.govelsevier.es

Intestinal cholesterol absorption is a multi-step process that depends on the solubilization of cholesterol within mixed micelles, which are aggregates formed by bile acids, phospholipids, and other lipids. caldic.com These micelles act as transport vehicles, moving cholesterol across the unstirred water layer to the surface of the enterocytes for absorption. caldic.com The efficiency of this process is heavily dependent on the physicochemical properties of the bile acids forming the micelles.

Research has demonstrated a strong positive correlation between the hydrophobicity of the bile acid pool and the efficiency of cholesterol absorption. nih.gov Highly hydrophilic bile acids, such as α-MCA and β-MCA, are less effective at solubilizing cholesterol in micelles. nih.govelsevier.es This "diminution of intraluminal micellar cholesterol solubilization" reduces the bioavailability of cholesterol for uptake by the intestinal cells. nih.govcaldic.com Consequently, feeding mice natural hydrophilic bile acids like α-MCA leads to a marked decrease in cholesterol absorption efficiency. nih.govphysiology.org This makes α-MCA one of the most potent natural inhibitors of cholesterol absorption in mice. nih.govphysiology.org

Interactions with the Gut Microbiota

Microbial Biotransformation of this compound

The initial step for conjugated bile acids is deconjugation, a reaction catalyzed by bile salt hydrolases (BSH) that are widespread among gut bacteria, including species of Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. mdpi.comelifesciences.orgtandfonline.com This reaction cleaves the amino acid (taurine or glycine) from the steroid core, yielding unconjugated α-MCA.

Further transformations of the steroid core can occur:

Epimerization: Gut flora can convert α-muricholic acid (3α,6β,7α-trihydroxy) into its epimers, such as ω-muricholic acid (3α,6α,7β-trihydroxy). mdpi.comnih.gov This involves the action of hydroxysteroid dehydrogenases (HSDHs). nih.gov

Dehydroxylation: Unconjugated α-MCA can undergo 7α-dehydroxylation by gut bacteria to form hyodeoxycholic acid (HDCA). mdpi.com

Other Conversions: Some Clostridium species have been shown to convert α-muricholate into hyocholic acid. nih.gov However, studies have also shown that the 7α-hydroxyl group of α-muricholate is resistant to dehydrogenation by some bacteria like Escherichia coli, indicating specificity in these metabolic pathways. jst.go.jp

| Substrate | Bacterial Group/Enzyme | Reaction Type | Product(s) | Reference(s) |

| Tauro-α-muricholate | Bacteroides, Clostridium, Lactobacillus (BSH) | Deconjugation | α-Muricholic acid | mdpi.comelifesciences.orgtandfonline.com |

| α-Muricholic acid | Gut flora (HSDH) | Epimerization | ω-Muricholic acid | mdpi.comnih.gov |

| α-Muricholic acid | Gut bacteria | 7α-dehydroxylation | Hyodeoxycholic acid (HDCA) | mdpi.com |

| α-Muricholic acid | Clostridium sp. | Conversion | Hyocholic acid | nih.gov |

Microbiota Influence on Bile Acid Pool Composition and Host Physiology

The gut microbiota plays a pivotal role in shaping the composition of the entire bile acid pool, which in turn has profound effects on host physiology. nih.govnih.gov A key example is the regulation of muricholic acids. In germ-free mice, which lack a gut microbiota, levels of the FXR antagonists TαMCA and TβMCA are dramatically elevated. nih.govbiorxiv.org The introduction of a conventional microbiota leads to a significant reduction in these muricholic acids, largely through the biotransformation activities described previously. nih.gov

This microbial regulation directly impacts the FXR-FGF15 signaling axis. nih.gov By metabolizing and reducing the levels of the FXR antagonist α-MCA, the gut microbiota effectively "relieves" the inhibition on FXR. nih.govnih.gov This allows other bile acids, such as cholic acid and its derivatives, to activate FXR in the ileum, leading to the production of FGF15 and the subsequent feedback inhibition of bile acid synthesis in the liver. nih.gov Therefore, the gut microbiota is a critical factor that prevents the runaway bile acid synthesis that would otherwise occur due to high levels of muricholic acids. nih.govnih.gov

The composition of the microbiota dictates the specific secondary bile acids produced, influencing host metabolism and immune homeostasis. nih.govfrontiersin.org For instance, supplementation with Clostridium butyricum in aged laying hens was shown to reduce the ileal content of TαMCA, which correlated with increased ileal FXR expression and improved lipid metabolism. frontiersin.org Conversely, dysbiosis can alter bile acid profiles, contributing to pathological states. mdpi.com

Modulation of Inflammatory Pathways (Molecular Mechanisms)

Bile acids are increasingly recognized as modulators of inflammation, acting through various molecular pathways. This compound's primary mechanism in this context relates to its antagonism of FXR and its potential interactions with other receptors like the G protein-coupled bile acid receptor 1 (TGR5).

FXR activation is generally considered to be anti-inflammatory in the intestine. It can repress the activity of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. nih.govfrontiersin.org By antagonizing FXR, α-MCA can interfere with this anti-inflammatory pathway. mdpi.com This suggests that in certain contexts, high levels of α-MCA could permit or enhance inflammatory responses by preventing FXR-mediated suppression of NF-κB. nih.gov

However, the role of bile acids in inflammation is complex, as they can also signal through TGR5, which is highly expressed on immune cells like macrophages. nih.govmdpi.complos.org Activation of TGR5 typically exerts anti-inflammatory effects. frontiersin.orgmdpi.com Upon ligand binding, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govmdpi.com This increase in cAMP can, in turn, inhibit the NF-κB pathway and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages. frontiersin.orgmdpi.combiorxiv.org While the most potent endogenous ligands for TGR5 are secondary bile acids like lithocholic acid, other bile acids can also activate the receptor. nih.govresearchgate.net The precise affinity and action of α-MCA on TGR5 are less defined than its effects on FXR, but it is a potential pathway for modulating inflammation.

Furthermore, studies have shown that certain bile acids, including α-MCA, can directly inhibit the differentiation of pro-inflammatory Th17 cells in the gut lamina propria, suggesting a direct immunomodulatory role independent of FXR antagonism. researchgate.net

Mechanistic Links to Inflammation through Bile Acid Metabolism (e.g., Tauro-beta-Muricholic Acid)

Alpha-muricholic acid (α-MCA) is a primary bile acid found in significant quantities in mice. wikipedia.orgnih.gov In the liver, it undergoes conjugation with taurine (B1682933) to form tauro-alpha-muricholic acid (T-α-MCA). wikipedia.org α-MCA is related to its epimer, beta-muricholic acid (β-MCA), which is also conjugated with taurine to produce tauro-beta-muricholic acid (T-β-MCA). wikipedia.org The biological activities of α-MCA are intrinsically linked to the actions of its metabolites, particularly T-β-MCA, which plays a complex and sometimes contradictory role in modulating inflammatory pathways primarily through its interaction with the farnesoid X receptor (FXR).

A primary molecular mechanism through which muricholic acid metabolites influence inflammation is by acting as antagonists to FXR, a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. researchgate.netnih.govmdpi.com Both T-α-MCA and T-β-MCA have been identified as potent, naturally occurring FXR antagonists. wikipedia.orgresearchgate.netnih.gov FXR activation normally triggers a negative feedback loop to inhibit bile acid synthesis. researchgate.netnih.gov By binding to and inhibiting FXR, T-β-MCA disrupts this feedback mechanism. researchgate.netnih.gov This antagonism blocks the FXR-FGF15 pathway in the ileum and the FXR-SHP pathway in the liver. nih.govresearchgate.net Consequently, the suppression of key enzymes like cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis, is lifted. nih.govnih.govresearchgate.net This leads to increased CYP7A1 transcription and a subsequent rise in total bile acid concentrations, a state that can contribute to liver inflammation. nih.govresearchgate.net

Research has directly linked elevated T-β-MCA levels to inflammatory conditions under specific circumstances. In studies of liver inflammation induced by environmental contaminants such as antimony and copper, the accumulation of T-β-MCA was a significant factor. nih.govresearchgate.net The mechanism involved the inhibition of the FXR-SHP and FXR-FGF15 pathways, which promoted an increase in total bile acids and ultimately led to liver inflammation. nih.govresearchgate.net The gut microbiota plays a crucial role in this process; a reduction in beneficial bacteria like Lactobacillus was associated with higher T-β-MCA levels and the resulting inflammation. nih.govresearchgate.net Similarly, in the context of inflammatory bowel disease (IBD), dysbiosis characterized by a reduction in Firmicutes bacteria impairs the activity of bile salt hydrolase, leading to an accumulation of FXR antagonists like T-β-MCA. mdpi.com Furthermore, studies on mice fed a refined low-fat diet showed increased colonic concentrations of both T-α-MCA and T-β-MCA, which correlated with altered expression of neuroinflammatory genes, including an inverse relationship with the key inflammatory transcription factor NF-κB1. tandfonline.com

Conversely, other research findings have demonstrated a protective, anti-inflammatory role for T-β-MCA. In a murine model of hepatic ischemia/reperfusion injury, an accumulation of T-β-MCA was found to attenuate liver inflammation. nih.gov In this context, the levels of hepatic T-β-MCA were negatively correlated with the severity of inflammation, as measured by serum IL-1β levels. nih.gov The proposed mechanism for this protective effect is the inhibition of the myeloid-specific S1PR2-GSDMD signaling axis. nih.gov This inhibition reduces the activation of caspase-1 and the cleavage of gasdermin D (GSDMD), which in turn decreases the release of the potent pro-inflammatory cytokine IL-1β. nih.gov This highlights that the biological effect of T-β-MCA on inflammation is highly context-dependent, varying with the specific pathological condition and tissue microenvironment.

Table 1: Research Findings on the Molecular Mechanisms of Muricholate Metabolites in Inflammation

| Compound | Role/Interaction | Molecular Mechanism | Effect on Inflammation |

| Tauro-beta-muricholic acid (T-β-MCA) | Antagonist of Farnesoid X Receptor (FXR) | Inhibits the FXR-SHP pathway in the liver and the FXR-FGF15 pathway in the ileum, promoting CYP7A1 transcription and increasing total bile acid levels. nih.govresearchgate.net | Pro-inflammatory (in the context of contaminant-induced liver injury). nih.govresearchgate.net |

| Tauro-beta-muricholic acid (T-β-MCA) | Inhibitor of S1PR2-GSDMD axis | Reduces caspase-1/GSDMD-mediated release of IL-1β in myeloid cells. nih.gov | Anti-inflammatory (in the context of liver ischemia/reperfusion injury). nih.gov |

| Tauro-alpha-muricholic acid (T-α-MCA) & Tauro-beta-muricholic acid (T-β-MCA) | Antagonists of Farnesoid X Receptor (FXR) | Alleviate FXR-mediated negative feedback on bile acid synthesis, leading to bile acid dysmetabolism. researchgate.netnih.gov | Modulates inflammatory signaling (e.g., inverse correlation with NF-κB1). tandfonline.com |

| Alpha-muricholic acid (α-MCA) | Precursor to T-α-MCA and T-β-MCA | Metabolized in the liver and by gut microbiota into its taurine-conjugated forms. wikipedia.orgnih.gov | Indirectly contributes to inflammatory modulation via its active metabolites. |

Advanced Methodologies for Alpha Muricholate Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of modern bile acid analysis, offering high sensitivity and specificity. Various MS-based approaches have been tailored for the comprehensive profiling of bile acids, including α-MCA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of bile acids due to its ability to separate isomers and provide sensitive quantification. frontiersin.org This method involves the separation of bile acids via high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection using a tandem mass spectrometer. frontiersin.orgcapes.gov.br The use of a triple quadrupole (QQQ) mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode allows for highly specific and sensitive detection of target analytes like α-MCA. acs.orgnih.govthermofisher.com

Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous measurement of a wide array of bile acids, including α-MCA, in various biological matrices such as serum, plasma, liver tissue, and feces. nih.govthermofisher.comshimadzu.comresearchgate.net These methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation on a C18 or other suitable column. thermofisher.comresearchgate.netresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. acs.orgthermofisher.comnih.gov

The sensitivity of these methods is a key advantage, with limits of detection (LOD) and quantification (LOQ) for α-MCA reported in the low nanomolar to nanogram per milliliter range. acs.orgnih.govthermofisher.com For instance, one method reported an LOQ of 0.52 ng/mL for α-MCA in plasma. nih.gov Another study achieved an LOQ of 2.3–27 ng/g of liver tissue. acs.org

| Analyte | Matrix | LC-MS/MS Method Highlights | Limit of Quantification (LOQ) | Reference |

| alpha-Muricholate | Plasma | UPLC-MS/MS | 0.52 ng/mL | nih.gov |

| This compound | Rat Liver | cLC/MS/MS | 2.3–27 ng/g | acs.org |

| This compound | Serum | LC-MS/MS | 0.1 to 0.5 nM | thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) represents an older, yet still valuable, technique for bile acid analysis. frontiersin.org A significant prerequisite for GC-MS analysis is the derivatization of the non-volatile bile acids to increase their volatility. shimadzu.comresearchgate.net This typically involves a two-step process of methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.com

GC-MS offers excellent chromatographic separation of bile acid isomers. nih.gov One study detailed the separation of 15 bile steroids, including α-muricholate, as their isobutyl ester-trimethylsilyl ether derivatives on an OV-1 capillary column. nih.gov The electron impact (EI) ionization mode is commonly used for identification, with ions monitored in the selected ion monitoring (SIM) mode for quantification. nih.gov While LC-MS/MS has become more prevalent due to simpler sample preparation, GC-MS remains a powerful tool for achieving high-resolution separation when required. shimadzu.com

Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (UPLC-MRM-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with multiple reaction monitoring-mass spectrometry (MRM-MS) offers enhanced separation efficiency and speed compared to conventional HPLC. This has led to the development of rapid and sensitive methods for profiling a large number of bile acids. researchgate.netnih.gov

A validated UPLC-MRM-MS method allowed for the quantification of 31 major and minor bile acid species, including tauro-α-muricholic acid, in a single 21-minute run from small sample volumes of serum (25 µl) and liver tissue (5 mg). nih.gov This method demonstrated good linearity, precision, and accuracy, with limits of quantification for most bile acids ranging from 2.5 to 20 nM. nih.gov The high throughput and sensitivity of UPLC-MRM-MS make it particularly suitable for large-scale metabolomic studies and toxicological research. nih.gov

Liquid Chromatography-Ion Mobility-High Resolution Mass Spectrometry (LC-IM-HRMS) for Isomer Separation

The separation of bile acid isomers, which often have identical mass-to-charge ratios and similar fragmentation patterns, presents a significant analytical challenge. gcms.cz Liquid chromatography-ion mobility-high resolution mass spectrometry (LC-IM-HRMS) has emerged as a powerful technique to address this issue. gcms.cznih.gov Ion mobility spectrometry (IMS) adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. nih.govclemson.edu

This technique has been successfully applied to separate co-eluting isobaric bile acids. For example, while α-muricholic acid and β-muricholic acid co-eluted during liquid chromatography, they could be separated as their [M-H]- ions using Trapped Ion Mobility Separation (TIMS). gcms.czlcms.cz This enhanced specificity increases the confidence in compound annotation compared to conventional LC-MS methods. gcms.czlcms.cz The use of high-resolution demultiplexing in combination with ion-neutral clusters has been shown to dramatically improve the resolving power, further enhancing the potential for rapid and accurate bile acid analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical platform in metabolomics, offering a non-destructive and highly reproducible method for identifying and quantifying metabolites in complex biological samples. frontiersin.orgmdpi.comnih.gov

Proton Nuclear Magnetic Resonance (1H-NMR) Metabolomics

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for obtaining a comprehensive snapshot of the metabolome. It allows for the simultaneous detection and quantification of numerous metabolites, including bile acids, in biofluids and tissue extracts. frontiersin.orgnih.gov

¹H-NMR metabolomics has been used to study the differences in the fecal and urinary metabolomes of different study groups, where this compound was identified as a significant metabolite. nih.gov The technique is particularly advantageous for its ability to provide quantitative data without the need for extensive calibration curves for each analyte, as the signal intensity is directly proportional to the molar concentration of the metabolite. mdpi.com While generally less sensitive than MS-based methods, the non-destructive nature and high reproducibility of ¹H-NMR make it a valuable tool for metabolomic profiling and for complementing the data obtained from mass spectrometry. frontiersin.orgnih.gov

Targeted and Untargeted Metabolomic Profiling

The study of this compound (α-MCA) and its metabolites has been significantly advanced by metabolomic profiling techniques. These approaches allow for the comprehensive analysis of bile acids and other related molecules in various biological samples, providing insights into their roles in health and disease.

Targeted metabolomics focuses on the quantification of a predefined set of metabolites. This approach offers high sensitivity and specificity, making it ideal for measuring known bile acids, including α-MCA and its conjugated forms. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the rapid and sensitive quantification of 27 different bile acid species in mouse plasma, bile, and liver samples. nih.gov This method utilizes a comprehensive mixture of stable isotope-labeled internal standards to ensure high data quality. nih.gov Similarly, another targeted method using ultra-performance liquid chromatography/multiple reaction monitoring/mass spectrometry (UPLC-MRM-MS) allows for the simultaneous quantification of 31 major and minor bile acid species, including tauro-alpha-muricholic acid, in human, rat, and mouse serum and liver tissue. nih.gov This high-sensitivity technique requires only small sample volumes (25 µl of serum or 5 mg of tissue), making it suitable for a range of studies. nih.gov In a study investigating the effects of acetaminophen (B1664979) in rats, a targeted LC-MS/MS method was developed to monitor 46 bile acids, which successfully revealed significant changes in the bile acid profile at high doses of the drug. nih.gov

Untargeted metabolomics , on the other hand, aims to capture a global snapshot of all measurable metabolites in a sample. This discovery-oriented approach is valuable for identifying novel biomarkers and understanding broader metabolic perturbations. In a study on hyperlipidemia in rats, untargeted metabolomics of fecal and liver samples was combined with targeted analysis of hepatic bile acids to reveal the underlying mechanisms of a therapeutic compound. nih.gov Another study utilized untargeted, ultrahigh-performance liquid chromatography-tandem mass spectroscopy to profile metabolites in participants of the Bogalusa Heart Study, identifying an association between glyco-alpha-muricholate and cognitive function. aging-us.com Untargeted metabolomics has also been employed in pediatric and adult epilepsy patients, where this compound was among the metabolites analyzed to investigate connections between lipid imbalance and the condition. medrxiv.org

These metabolomic strategies, often used in combination, provide a powerful toolkit for researchers to investigate the complex roles of this compound in various physiological and pathological processes.

Isotopic Labeling Techniques (e.g., Deuterated Alpha-Muricholic Acid)

Isotopic labeling is a cornerstone of advanced metabolic research, enabling the precise tracing and quantification of molecules within complex biological systems. eurisotop.com In the context of this compound research, the use of stable isotope-labeled compounds, such as deuterated alpha-muricholic acid, serves as a gold standard for accurate quantification in metabolomic analyses. eurisotop.commedchemexpress.com

Deuterium-labeled internal standards are crucial for correcting variations during sample preparation and analysis in mass spectrometry-based methods. ebi.ac.uk For example, Tauro-α-muricholic acid-d4 (TαMCA-d4) is commercially available and intended for use as an internal standard for the quantification of TαMCA by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The incorporation of stable isotopes like deuterium (B1214612) (²H) generally does not alter the chromatographic retention time or ionization efficiency of the metabolite, making these labeled compounds ideal for improving the precision and accuracy of quantification. eurisotop.commedchemexpress.com

Beyond quantification, isotopic tracers are instrumental in delineating metabolic pathways and assessing metabolic fluxes. eurisotop.com By introducing a labeled precursor, researchers can track its conversion into downstream products, thereby elucidating the dynamics of specific biochemical routes. For instance, studies have utilized [24-¹⁴C]chenodeoxycholic acid and [24-¹⁴C]alpha-muricholic acid to investigate the metabolism of chenodeoxycholic acid to alpha- and beta-muricholic acid in isolated perfused rat livers. ebi.ac.uk This approach revealed that the conversion is suppressed in an insulin-deficient state. ebi.ac.uk

Chemical isotope labeling (CIL) coupled with LC-MS is another powerful technique. This method has been used to profile amine/phenol and carboxylic acid submetabolomes in patients with chronic hepatitis B, allowing for the quantitative analysis of nearly 3000 metabolites, including alpha-muricholic acid, and their changes over the course of antiviral treatment. frontiersin.org Similarly, a chemical isotope labeling-LC-MS/MS method using 2-picolylamine and its isotopologue has been developed for the comprehensive and semi-quantitative analysis of carboxyl-containing metabolites related to the gut microbiota, including alpha-muricholic acid, in the context of chronic kidney disease. researchgate.net

Experimental Models and Approaches

In Vivo Animal Models (e.g., Murine Models, Genetically Modified Models)

Murine models are extensively used in this compound research due to the significant presence of muricholic acids in their bile acid pool, in contrast to humans. plos.org These models allow for the investigation of the physiological and pathophysiological roles of α-MCA in a whole-organism context. Studies have utilized various murine models, including wild-type mice on different diets and genetically modified strains, to explore the impact of α-MCA on metabolism, inflammation, and disease. For example, C57BL/6 mice have been used to study the effects of gamma-muricholic acid on nonalcoholic steatohepatitis (NASH) induced by a high-fat, high-cholesterol diet. mdpi.com

Germ-free (GF) animal models, which are raised in a sterile environment and lack any detectable microorganisms, are invaluable for dissecting the interactions between the gut microbiota and host metabolism, including bile acid profiles. aimspress.com Research comparing GF mice to conventionally-raised counterparts has demonstrated that the gut microbiota significantly influences bile acid metabolism. gu.se Specifically, the gut microbiota can alter the composition of the bile acid pool. mdpi.com In the absence of gut microbiota, there is an accumulation of taurine-conjugated primary bile acids, including tauro-alpha-muricholic acid, which acts as an antagonist to the farnesoid X receptor (FXR). mdpi.com This highlights the crucial role of the microbiota in modulating FXR signaling through its metabolism of bile acids like α-MCA. gu.semdpi.com Pseudo germ-free rat models, developed by administering a cocktail of antibiotics, have also shown that the absence of gut microbiota leads to elevated levels of cholic acid and α-/β-muricholic acid. nih.gov

Genetically modified mouse models, particularly knockout (KO) models, have provided profound insights into the specific pathways regulated by this compound and its associated receptors and enzymes.

Ostα−/− Models: The organic solute transporter alpha (Ostα), which pairs with Ostβ, is a key basolateral transporter for bile acids in the intestine. nih.gov Inactivation of Ostα (Ostα−/− mice) leads to impaired bile acid efflux from enterocytes. nih.gov This results in an altered homeostatic response, including decreased hepatic bile acid synthesis and an increased expression of the intestinal hormone FGF15. nih.gov Studies in Ostα−/− mice have been crucial in understanding the role of this transporter in bile acid and steroid metabolism. solvobiotech.com

Fxr−/− Models: The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. nih.gov Alpha-muricholic acid and its taurine (B1682933) conjugate are known antagonists of FXR. caymanchem.com Comparing wild-type and Fxr-knockout (Fxr−/−) mice has been instrumental in elucidating the FXR-dependent effects of α-MCA. For instance, studies using Ostα−/−/Fxr−/− double knockout mice have helped to dissect the role of FXR in the phenotype observed in Ostα−/− mice, such as changes in FGF15 expression and bile acid metabolism. nih.gov Research on Fxr−/− mice has also shown that FXR deficiency exacerbates chronic alcohol-induced liver injury, with significant alterations in the bile acid pool, including elevated levels of tauro-muricholic acid. nih.gov

Cyp8b1−/− Models: The enzyme sterol 12α-hydroxylase (Cyp8b1) is critical for the synthesis of cholic acid. nih.gov Genetic ablation of Cyp8b1 in mice (Cyp8b1−/−) eliminates the production of cholic acid and its derivatives, leading to a bile acid pool dominated by chenodeoxycholic acid and its downstream metabolites, including α- and β-muricholic acids. nih.govtandfonline.com These mice have been shown to be protected against diet-induced obesity and have improved glucose homeostasis. tandfonline.com Studies in Cyp8b1−/− mice have been pivotal in understanding the metabolic consequences of a bile acid pool rich in muricholic acids and lacking 12α-hydroxylated bile acids. nih.govtandfonline.com

The table below summarizes key findings from studies using these genetic knockout models.

| Model | Key Phenotype Related to Bile Acid Metabolism | Impact on this compound | Reference |

| Ostα−/− | Decreased bile acid pool size, increased ileal FGF15 expression. | Altered compartmentalization and signaling. | nih.gov |

| Fxr−/− | Disrupted bile acid homeostasis, increased susceptibility to liver injury. | Elevated levels of tauro-muricholic acid. | nih.govescholarship.org |

| Cyp8b1−/− | Absence of cholic acid, increased synthesis of chenodeoxycholic acid and muricholic acids. | Significant accumulation of muricholic acids. | nih.govtandfonline.com |

Germ-Free Animal Models

In Vitro Cell Line Models (Implied for mechanistic studies)

While in vivo models provide systemic insights, in vitro cell line models are essential for dissecting the molecular mechanisms underlying the effects of this compound at the cellular level. Hepatocyte cell lines, such as the human-derived HepaRG cells or mouse liver cell lines (e.g., Alpha mouse liver 12), are frequently used to study bile acid metabolism, transport, and signaling. mdpi.comvub.ac.be

For example, in vitro studies have been used to investigate the activation of FXR and its downstream signaling pathways by muricholic acids. mdpi.com In one study, Alpha mouse liver 12 cells were treated with free fatty acids to induce steatosis, and then with gamma-muricholic acid to examine its effects on the FXR/SHP/LXRα/FASN signaling cascade. mdpi.com Such models allow for controlled experiments to determine direct cellular responses to specific bile acids, elucidating their roles as receptor agonists or antagonists and their impact on gene expression related to lipid and glucose metabolism. mdpi.comvub.ac.be These cell-based assays are critical for complementing the findings from animal models and for providing a deeper understanding of the cellular and molecular functions of this compound.

Comparative Physiology and Translational Considerations

Species-Specific Bile Acid Profiles and Alpha-Muricholate Presence

Bile acid pools are not uniform across the animal kingdom; in fact, they are highly species-specific. nih.gov The types and concentrations of primary and secondary bile acids can differ dramatically, influencing everything from lipid digestion to the regulation of metabolic pathways.

Alpha-muricholic acid is a primary bile acid that is particularly prominent in the bile acid profile of rodents, especially mice. nih.govnih.govwikipedia.org In mice, the primary bile acids synthesized in the liver include cholic acid (CA), chenodeoxycholic acid (CDCA), and notably, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA). nih.govnih.govresearchgate.net These muricholic acids are formed from CDCA through the action of the rodent-specific enzyme Cyp2c70. wikipedia.orgnih.gov

The bile acid composition in a wild-type mouse is a complex mixture. For instance, in one study, cholate (B1235396) and β-muricholate constituted about 85% of the bile acids, while α-muricholate accounted for approximately 4%. jci.org In germ-free mice, the three major bile acids are cholic acid, α-muricholic acid, and β-muricholic acid. wikipedia.org The presence of a normal gut microbiome in conventional mice leads to the formation of secondary bile acids, including ω-muricholic acid. wikipedia.orgresearchgate.net

The relative abundance of these bile acids can be influenced by various factors, including diet. For example, mice fed a refined low-fat diet showed a significant increase in total colonic bile acid concentration, which was predominantly driven by increases in α-MCA, β-MCA, and other bile acids. tandfonline.com

Table 1: Predominant Bile Acids in Different Species

| Species | Predominant Primary Bile Acids | Notes |

| Humans | Cholic acid (CA), Chenodeoxycholic acid (CDCA) nih.govnih.gov | Muricholic acids are not primary bile acids. |

| Mice | Cholic acid (CA), α-Muricholic acid (α-MCA), β-Muricholic acid (β-MCA) nih.govnih.govwikipedia.orgresearchgate.netmdpi.com | Muricholic acids are a significant component of the bile acid pool. |

| Rats | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | Also produce muricholic acids. researchgate.net |

| Dogs | Cholic acid (CA), Chenodeoxycholic acid (CDCA) nih.gov | α-MCA detected to a much lesser extent than in rodents. nih.gov |

| Poultry | Taurolithocholic acid (TLCA), Tauro-alpha-muricholic acid (T-α-MCA) mdpi.com | Highlights significant differences even among non-mammalian vertebrates. |

Detection in Human Biological Samples (e.g., Urine, Feces, Serum)

While α-MCA is a major primary bile acid in rodents, it is not considered a primary bile acid in humans. nih.govwikipedia.org However, it is detectable at low concentrations in various human biological samples. This suggests that while not a major player in human bile acid metabolism, it is present and may have physiological relevance.

Alpha-muricholic acid has been identified in normal human urine. wikipedia.orghmdb.ca It has also been found in its free form, as well as conjugated with glycine (B1666218) or taurine (B1682933) and in sulfated forms, in human feces. hmdb.ca Furthermore, sensitive analytical methods have revealed the presence of tauro-alpha-muricholic acid as a minor component in human serum. nih.gov The presence of α-MCA and its derivatives in human samples is likely a result of the metabolic activities of the gut microbiota.

Structural and Functional Differences Across Species

The primary structural difference that sets muricholic acids apart from the primary human bile acids, cholic acid and chenodeoxycholic acid, is the presence of a hydroxyl group at the 6-position in the β-configuration. wikipedia.org The orientation of the hydroxyl group at the 7-position then distinguishes α-muricholic acid from β-muricholic acid. wikipedia.org

These structural distinctions lead to significant functional differences, particularly in their interaction with nuclear receptors that regulate bile acid synthesis and metabolism, such as the farnesoid X receptor (FXR). In mice, tauromuricholic acids have been shown to be potent antagonists of FXR. wikipedia.org This is a key difference from the primary human bile acid, chenodeoxycholic acid, which is a potent FXR agonist. The antagonistic effect of muricholic acids on FXR in the gut of mice is thought to contribute to the species-specific regulation of bile acid synthesis.

Translational Challenges in Bile Acid Metabolism Research

The marked differences in bile acid composition and function between rodents and humans present significant challenges for translational research. tandfonline.com Rodent models, particularly mice, are widely used in metabolic research due to the availability of genetic manipulation techniques. researchgate.net However, the prominence of muricholic acids in their bile acid pool can make it difficult to directly extrapolate findings to human conditions. researchgate.nettandfonline.com

For instance, the FXR antagonism by muricholic acids in mice means that the feedback regulation of bile acid synthesis differs from that in humans, where FXR is primarily activated by CDCA. This can lead to different outcomes in studies of metabolic diseases where bile acid signaling plays a crucial role. tandfonline.com The differing bile acid profiles and their downstream signaling effects must be carefully considered when interpreting data from rodent models and applying it to human health and disease.

Future Directions in Alpha Muricholate Research

Elucidating Specific Molecular Mechanisms of Action and Regulation

A primary focus for future research is to achieve a more granular understanding of how alpha-muricholate (α-MCA) exerts its effects at the molecular level and how its own concentration and activity are regulated.

The regulation of α-MCA levels is another key area. In mice, α-MCA is synthesized from CDCA through the action of the enzyme Cyp2c70, which introduces a hydroxyl group at the 6β-position. wikipedia.orgfrontiersin.orgresearchgate.net The gut microbiota also plays a crucial role; germ-free mice exhibit significantly different bile acid profiles, including higher levels of muricholic acids, indicating that gut bacteria are heavily involved in metabolizing these compounds. nih.govresearchgate.net Future research should focus on identifying the specific bacterial species and enzymes responsible for α-MCA metabolism and how diet and host genetics influence this microbial activity. Understanding this interplay is fundamental to deciphering how α-MCA concentrations are regulated in the gut-liver axis. frontiersin.org

| Molecular Target | Interaction with this compound | Key Downstream Effect | References |

| Farnesoid X Receptor (FXR) | Antagonist | Blocks FXR signaling, leading to reduced expression of target genes like SHP and FGF15. This alleviates feedback inhibition of bile acid synthesis in the liver (e.g., increased CYP7A1 expression). | nih.govwikipedia.orgnih.govmdpi.com |

| Takeda G protein-coupled receptor 5 (TGR5) | Weak/Context-Dependent Activator | Potential role in glucose metabolism and GLP-1 secretion. The direct and indirect effects of α-MCA within the bile acid pool on TGR5 signaling require further clarification. | unil.chnih.govresearchgate.net |

| Immune Cells (e.g., T-cells) | Modulator | A mix containing α-MCA has been shown to inhibit TH17 differentiation. It is also associated with TH17-related cytokines like IL-17A. | mdpi.combiorxiv.org |

Developing Advanced Genetic and Experimental Tools

Progress in understanding α-MCA is intrinsically linked to the development and application of sophisticated research tools. Genetically modified animal models have been instrumental and will continue to be vital. researchgate.net

Mouse models such as Fxr-knockout (Fxr-/-), Cyp8b1-knockout (Cyp8b1-/-), and Tgr5-knockout (Tgr5-/-) mice are essential for dissecting the roles of specific receptors and synthetic pathways in mediating the effects of α-MCA. nih.govnih.govmdpi.com For instance, comparing the metabolic phenotypes of wild-type and Fxr-/- mice allows researchers to isolate the FXR-dependent actions of α-MCA. Germ-free (GF) mice are another critical tool, enabling studies on the influence of the gut microbiota on α-MCA metabolism and signaling. nih.govtaylorandfrancis.com Future development could focus on creating tissue-specific knockout models (e.g., intestine-specific or liver-specific Fxr-/- mice) to delineate the organ-specific effects of α-MCA antagonism.

Advanced analytical techniques are also crucial. The use of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the standard for accurately quantifying complex bile acid profiles in various biological samples, including portal blood, feces, and tissues. mdpi.comnih.gov Further refinement of these methods will allow for more sensitive detection and spatial mapping of α-MCA and its metabolites.

Functional assays, such as cell-based reporter assays for FXR and TGR5 activation, are used to screen the activity of different bile acids and to confirm their agonistic or antagonistic properties. unil.ch Moreover, techniques like RNA interference (RNAi) can be employed in vitro and in vivo to transiently silence specific genes (like FXR), providing a complementary approach to genetic knockout models for confirming the on-target effects of α-MCA. mdpi.com

| Tool/Model | Application in this compound Research | Key Findings Enabled | References |

| Germ-Free (GF) Mice | Studying the influence of gut microbiota on bile acid metabolism. | Revealed that microbiota depletion increases levels of FXR antagonists like T-α-MCA, altering host metabolic signaling. | nih.govresearchgate.nettaylorandfrancis.com |

| Fxr-Knockout (Fxr-/-) Mice | Dissecting FXR-dependent vs. FXR-independent effects of bile acids. | Confirmed that the regulatory effects of gut microbiota on bile acid synthesis (e.g., CYP7A1 expression) are mediated through FXR. | nih.gov |

| Diet-Induced Disease Models | Investigating the role of α-MCA in metabolic diseases like NAFLD and obesity. | Used to study how bile acid signaling, including the role of antagonists like α-MCA, is altered in disease states. | mdpi.com |

| UPLC-MS/MS | Precise quantification of individual bile acids in complex biological samples. | Enabled detailed profiling of how α-MCA levels change in response to diet, disease, or therapeutic interventions. | mdpi.comnih.gov |

| Reporter Gene Assays | In vitro determination of receptor activation or antagonism. | Confirmed that muricholic acids act as FXR antagonists. | nih.govunil.ch |

Exploring Novel Research Applications in Metabolic and Inflammatory Pathways (Mechanistic Focus)

Future research will increasingly focus on the potential of modulating α-MCA signaling for therapeutic benefit, with a strong emphasis on understanding the underlying mechanisms.

Inflammatory Pathways: The connection between α-MCA and intestinal inflammation presents another important research frontier. An enrichment of α-MCA has been associated with decreased symptoms in pediatric Crohn's disease patients, suggesting a potential anti-inflammatory role. mdpi.comnih.gov Mechanistically, a mixture of α-MCA and hyodeoxycholic acid was found to inhibit the differentiation of pro-inflammatory TH17 cells. mdpi.com Future work must isolate the specific effect of α-MCA in this process and identify the molecular pathways within T-cells that are being modulated.

Additionally, α-MCA has been significantly associated with the expression of IL-17A, a signature cytokine of TH17 cells. biorxiv.org Elucidating the cause-and-effect relationship in this association is a key objective. It is critical to determine whether α-MCA directly regulates IL-17A expression or if its levels are merely a biomarker of a particular inflammatory state. Investigating its effect on major inflammatory signaling hubs, such as the NF-κB pathway, could provide significant insights into its potential as an anti-inflammatory agent. frontiersin.orgtandfonline.com

| Pathway | Mechanistic Focus for Future Research | Potential Application | References |

| Metabolic (FXR-mediated) | Investigate how selective intestinal FXR antagonism by α-MCA impacts hepatic lipid synthesis (e.g., FXR/SHP/LXRα/FASN axis) and glucose homeostasis. | Development of gut-restricted FXR antagonists for NAFLD, obesity, and type 2 diabetes. | ontosight.aimdpi.commdpi.com |

| Metabolic (TGR5-mediated) | Clarify the role of α-MCA within the total bile acid pool in modulating TGR5 signaling and subsequent GLP-1 secretion from enteroendocrine L-cells. | Strategies to enhance GLP-1-based therapies for diabetes by modulating the bile acid profile. | nih.govresearchgate.netmdpi.com |

| Inflammatory (IBD) | Determine the direct molecular mechanisms by which α-MCA inhibits TH17 cell differentiation and suppresses pro-inflammatory cytokine production (e.g., IL-17A). | Exploring α-MCA or its derivatives as a novel therapeutic approach for inflammatory bowel disease (IBD). | mdpi.combiorxiv.orgnih.gov |

Q & A

Basic: What validated methodologies are recommended for isolating and quantifying alpha-Muricholate in biological matrices?

Answer:

- Chromatographic Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification. Ensure calibration curves use certified this compound standards and validate recovery rates via spiked biological samples (e.g., plasma, liver homogenates) .

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be optimized to minimize matrix interference. Include internal standards (e.g., deuterated analogs) to correct for variability .

- Reproducibility : Follow guidelines from journals like Beilstein Journal of Organic Chemistry for documenting parameters (column type, mobile phase, ionization settings) to enable cross-lab replication .

Advanced: How should researchers design experiments to resolve contradictions in this compound’s role in bile acid metabolism?

Answer:

- Hypothesis-Driven Frameworks : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- Multi-Omics Integration : Combine transcriptomic data (e.g., RNA-seq of hepatocytes) with metabolomic profiling to identify regulatory nodes where this compound influences FXR or TGR5 signaling .

- Meta-Analysis : Aggregate data from studies using tools like PRISMA guidelines to assess heterogeneity in experimental conditions (e.g., diet, circadian timing) .

Basic: What model systems are most appropriate for studying this compound’s physiological effects?

Answer:

- In Vitro Systems : Primary hepatocytes or enteroid cultures allow controlled assessment of this compound’s impact on bile acid transporters (e.g., BSEP, NTCP). Validate findings with siRNA knockdown of target receptors .

- In Vivo Models : Use bile duct-cannulated rodents to measure real-time secretion kinetics. Consider species-specific differences; mice synthesize this compound endogenously, while rats require exogenous administration .

Advanced: How can researchers ensure reproducibility in this compound studies across laboratories?

Answer:

- Standardized Protocols : Publish detailed SOPs in supplementary materials, including equipment calibration records and batch numbers for reagents. Journals like Journal of Materials Chemistry A emphasize transparent reporting of synthetic pathways and purity validation (e.g., NMR, HPLC traces) .

- Inter-Lab Collaboration : Participate in ring trials where aliquots of this compound are distributed to multiple labs for parallel analysis. Use statistical tools (e.g., coefficient of variation) to assess consistency .

- Environmental Controls : Report housing conditions (e.g., diet, light cycles) for animal studies, as gut microbiota composition significantly affects bile acid metabolism .

Basic: How should researchers address variability in this compound concentration measurements within the same experimental cohort?

Answer:

- Technical Replicates : Perform triplicate measurements for each sample and apply outlier detection methods (e.g., Grubbs’ test).

- Biological Variability Mitigation : Stratify subjects by sex, age, or metabolic phenotype. Use mixed-effects models to account for individual differences .

- Quality Control : Include pooled reference samples in each assay batch to monitor intra- and inter-day precision .

Advanced: What strategies are effective for integrating this compound research into broader bile acid signaling paradigms?

Answer:

- Pathway Enrichment Analysis : Use tools like MetaboAnalyst to map this compound’s effects onto KEGG bile acid pathways. Compare with other muricholic acid isomers (beta, omega) to identify isomer-specific roles .

- Cross-Disciplinary Validation : Collaborate with structural biologists to resolve this compound’s binding affinities to nuclear receptors (e.g., FXR) via cryo-EM or molecular docking simulations .

- Clinical Correlation : Analyze human cohort data (e.g., UK Biobank) for associations between this compound levels and metabolic disorders, adjusting for confounders like BMI and medication use .

Basic: What are the ethical and practical considerations for sharing this compound-related data?

Answer:

- Data Availability Statements : Follow PLOS guidelines to deposit raw datasets in repositories like Metabolomics Workbench or Zenodo. For synthetic protocols, share step-by-step videos or interactive schematics in supplementary files .

- Ethical Clearance : Obtain IRB approval for human-derived samples (e.g., serum, fecal matter). Anonymize data to comply with GDPR/HIPAA regulations .

Advanced: How can computational models enhance the interpretation of this compound’s pharmacokinetic properties?

Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate enterohepatic recirculation using software like GastroPlus. Parameterize models with in vitro permeability (Caco-2 assays) and plasma protein binding data .

- Machine Learning : Train algorithms on public datasets (e.g., ChEMBL) to predict this compound-drug interactions. Validate with in vitro CYP450 inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.